Delamanid enantiomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Delamanid and related compounds, including its enantiomers, are synthesized through a series of chemical reactions that often involve chiral epoxides as key intermediates. The synthesis process includes steps such as allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation. These steps are designed to ensure the creation of the desired enantiomer with high purity and yield. The synthesis of delamanid and its enantiomers highlights the complexity and precision required in developing drugs for treating tuberculosis, especially those resistant to conventional medications (Sharma et al., 2020).
科学的研究の応用
Therapeutic Potential in Tuberculosis Management Delamanid, a nitroimidazo-oxazole derivative, has emerged as a significant addition to the armamentarium against multidrug-resistant tuberculosis (MDR-TB). Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. Clinical trials have underscored delamanid's efficacy, highlighting its role in improving sputum culture conversion rates and, subsequently, treatment outcomes in MDR-TB patients. The drug's potential is further evidenced by its inclusion in treatment regimens for MDR-TB when conventional therapies are ineffective due to resistance or tolerability issues (Blair & Scott, 2014); (Diacon, von Groote-Bidlingmaier, & Donald, 2014); (Kwon, Jeong, & Koh, 2015).
Environmental Considerations and Chiral Implications Research into the environmental fate and transformations of chiral emerging pollutants, including pharmaceutical compounds like delamanid, has gained traction. The stereochemistry of such molecules can significantly impact their environmental behavior and biological activity. Studies have shown that the environmental fate of chiral compounds, including their biotransformation and potential toxicity, can be enantioselective. This highlights the importance of considering chirality in environmental risk assessments and the development of strategies for the environmentally responsible management of pharmaceuticals (Wong, 2006); (Ribeiro, Castro, & Tiritan, 2012).
Advancements in Drug-Resistant TB Treatment Further studies and clinical trials have continued to evaluate delamanid's role in the treatment of drug-resistant TB, particularly in combination with other novel agents such as bedaquiline. The combined use of these drugs, despite potential cardiologic side effects like QT-interval prolongation, offers new hope for effective treatment strategies against MDR and extensively drug-resistant TB (XDR-TB). This approach underscores the need for ongoing research to optimize treatment regimens, ensuring efficacy while managing potential risks (Li, Sun, & Zhang, 2018); (Esposito, Bianchini, & Blasi, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。